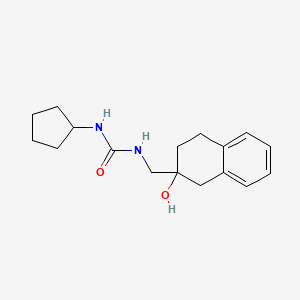

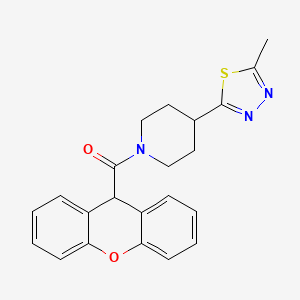

![molecular formula C18H17FN4O B2916080 N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-08-6](/img/structure/B2916080.png)

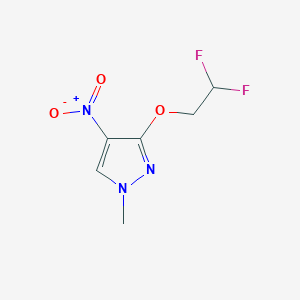

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of such compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds has been accomplished using ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of steps involving various reagents . The reactions are carried out under specific conditions to ensure the formation of the desired product .科学的研究の応用

Synthesis and Biological Activities : The microwave-assisted synthesis of hybrid molecules, including triazole derivatives, has been studied for their potential biological activities. For instance, compounds containing triazoles have been explored for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good efficacy against microorganisms (Başoğlu et al., 2013).

Antimicrobial Activity : Various 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that Mannich bases of these compounds exhibit good antimicrobial activity, potentially offering new avenues for therapeutic development (Fandaklı et al., 2012).

Antitumor Activity : The synthesis of triazole compounds and their impact on cancer cell lines has been investigated. For example, certain compounds have shown the ability to inhibit the proliferation of various cancer cell lines, highlighting their potential in cancer research (Hao et al., 2017).

Crystal Structure Analysis : The crystal structures of N-substituted triazole derivatives have been examined, providing insights into their molecular configurations and potential interactions in biological systems (Köysal et al., 2005).

Neuroimaging Applications : Triazole derivatives have been explored as PET tracers for imaging serotonin receptors in the brain, contributing to the study of neuropsychiatric disorders (García et al., 2014).

Fluorescent Dyes and Sensors : The development of fluorescent dyes based on triazole derivatives has been investigated for various applications, including detecting biothiols in living cells. These compounds exhibit unique fluorescence properties, making them useful in analytical chemistry and diagnostics (Witalewska et al., 2019).

Agricultural Applications : Triazole derivatives have been utilized in the synthesis of herbicides, demonstrating efficiency and potential as agrochemicals (Fan et al., 2015).

作用機序

将来の方向性

The research indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture .

特性

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-12-3-9-16(10-4-12)23-11-17(21-22-23)18(24)20-13(2)14-5-7-15(19)8-6-14/h3-11,13H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXKMZXJVLUJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

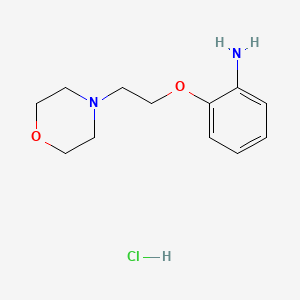

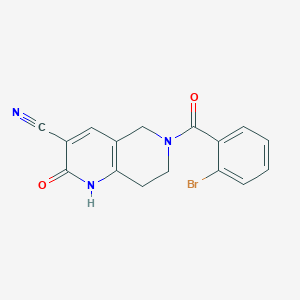

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

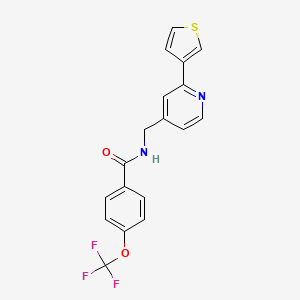

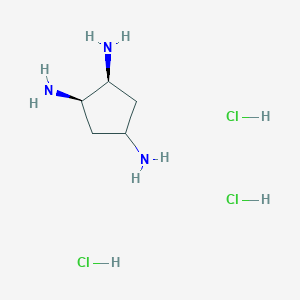

![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

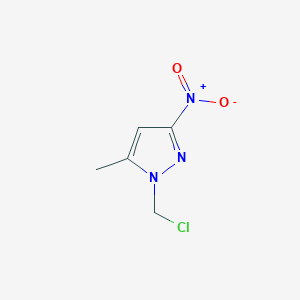

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)

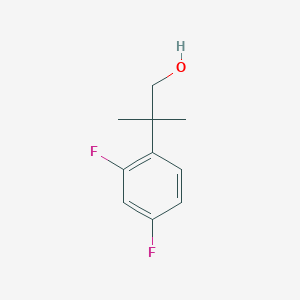

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)